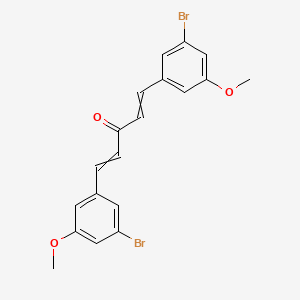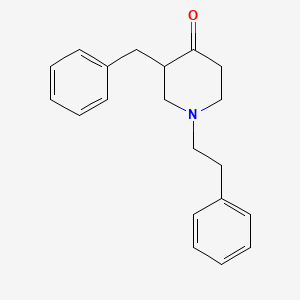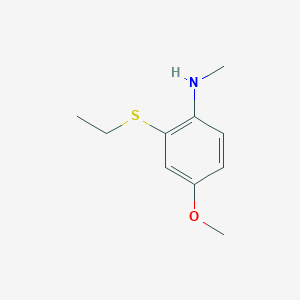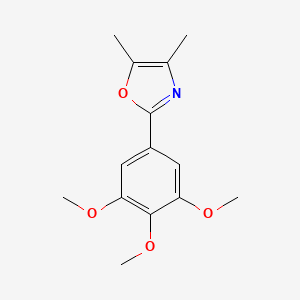
9-Methyldec-6-en-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyldec-6-en-5-one is an organic compound with the molecular formula C₁₁H₂₀O. It is characterized by the presence of a ketone group and a double bond within its carbon chain. This compound is also known by its systematic name, 6-Decen-5-one, 9-methyl-, (6E) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyldec-6-en-5-one typically involves the use of alkenes and ketones as starting materials. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with another carbonyl compound in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired enone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyldec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The double bond can be reduced to form saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Alcohols or other substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Methyldec-6-en-5-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 9-Methyldec-6-en-5-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Decen-5-one: Similar structure but lacks the methyl group at the 9th position.
9-Methylnon-6-en-5-one: Similar structure but has one less carbon in the chain.
9-Methyldec-5-en-4-one: Similar structure but the position of the double bond and ketone group is different.
Uniqueness
9-Methyldec-6-en-5-one is unique due to its specific arrangement of the methyl group, double bond, and ketone group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
824959-96-8 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
9-methyldec-6-en-5-one |
InChI |
InChI=1S/C11H20O/c1-4-5-8-11(12)9-6-7-10(2)3/h6,9-10H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
KSBLAHUFUQHEHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C=CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)


![Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester](/img/structure/B14208095.png)
![N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208104.png)
![1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine](/img/structure/B14208111.png)



![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)

![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)


